molecular formula C17H20ClN3 B13870068 3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13870068
M. Wt: 301.8 g/mol
InChI Key: JOBYTBQPJLDXEA-UHFFFAOYSA-N
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Description

3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound with a complex structure that includes a quinazoline core and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Ammonia, amine derivatives, appropriate solvents.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.

    Dimethylphenyl Derivatives: Compounds with similar dimethylphenyl groups, such as 2,3-dimethylphenylamine.

Uniqueness

3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific combination of the quinazoline core and the dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c1-12-6-5-8-14(13(12)2)10-20-11-15-7-3-4-9-16(15)19-17(20)18;/h3-9H,10-11H2,1-2H3,(H2,18,19);1H

InChI Key

JOBYTBQPJLDXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN2CC3=CC=CC=C3N=C2N)C.Cl

Origin of Product

United States

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